molecular formula C10H12N2O2 B1277595 6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 70488-69-6

6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1277595
CAS No.: 70488-69-6
M. Wt: 192.21 g/mol
InChI Key: VMAFNQGGBBRALN-UHFFFAOYSA-N
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Description

6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of an amino group at the 6th position and two methyl groups at the 2nd and 4th positions of the benzoxazine ring

Scientific Research Applications

6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Materials Science: It is used in the development of advanced materials, including polymers and resins, due to its unique chemical structure and reactivity.

    Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-dimethylphenol with chloroacetonitrile in the presence of a base can lead to the formation of the desired benzoxazine ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used. These reactions are often performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides). These reactions can be carried out under various conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce reduced benzoxazine derivatives, and substitution reactions can lead to a wide range of substituted benzoxazines.

Mechanism of Action

The mechanism of action of 6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby providing a therapeutic benefit.

Comparison with Similar Compounds

6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one can be compared with other benzoxazine derivatives, such as:

    2,4-Dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the amino group at the 6th position, which may result in different chemical reactivity and biological activity.

    6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks one of the methyl groups, which may affect its chemical properties and applications.

    6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-thione: Contains a sulfur atom in place of the oxygen atom in the oxazine ring, leading to different chemical and biological properties.

Properties

IUPAC Name

6-amino-2,4-dimethyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-10(13)12(2)8-5-7(11)3-4-9(8)14-6/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAFNQGGBBRALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424572
Record name 6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70488-69-6
Record name 6-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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